molecular formula C26H32N6O B2427142 1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine CAS No. 2415457-22-4

1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine

Cat. No.: B2427142
CAS No.: 2415457-22-4
M. Wt: 444.583
InChI Key: HFAMZVISJHBFQT-UHFFFAOYSA-N
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Description

1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is an intricate synthetic compound widely explored for its unique chemical structure and versatile biological activities. The compound stands out due to its distinctive molecular arrangement, making it a significant focus in various scientific and industrial research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine typically involves multi-step organic reactions starting from commercially available intermediates. Key steps often include nucleophilic substitutions, coupling reactions, and protective group strategies under controlled temperatures and solvents. Conditions may involve the use of palladium-catalyzed cross-couplings, such as Suzuki or Sonogashira couplings, under inert atmospheres like nitrogen or argon to prevent oxidation.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized for higher yields and purities through scalable processes such as continuous flow chemistry, which improves reaction efficiency and safety. Key industrial reagents include high-purity solvents, catalysts, and protective agents to ensure the compound's integrity throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine undergoes various chemical reactions, including:

  • Oxidation: Formation of oxides under mild oxidizing conditions.

  • Reduction: Reduction to corresponding alcohols or amines using agents like lithium aluminium hydride.

  • Substitution: Nucleophilic substitution, where reactive sites, particularly the piperazine and piperidine rings, are targeted.

Common Reagents and Conditions

Common reagents include reducing agents (e.g., NaBH4, LiAlH4), oxidizing agents (e.g., KMnO4), and nucleophiles (e.g., alkyl halides). Typical conditions might range from low to moderate temperatures and neutral to basic pH environments.

Major Products

Major products from these reactions include derivatives where the piperazine and piperidine rings are modified, leading to structures that may have enhanced or altered biological activities.

Scientific Research Applications

1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine has numerous applications:

  • Chemistry: As a probe in reaction mechanisms and synthesis pathways.

  • Biology: Investigated for its potential role in enzyme inhibition and receptor modulation.

  • Medicine: Explored for potential therapeutic applications, including as a ligand in drug discovery for neurological or cardiovascular conditions.

  • Industry: Utilized in the development of new materials, particularly in the creation of polymer composites with unique properties.

Mechanism of Action

The mechanism of action of 1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets through binding to active sites or altering their conformation, affecting pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine can be compared to other compounds with similar core structures:

  • 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine: : Shares a similar pyrazolopyrazinyl ring but lacks the extended but-2-yn-1-yl linkage.

  • 4-Phenylpiperazine Derivatives: : These compounds, while structurally similar in the piperazine moiety, vary in their substituents leading to different biological activities.

This compound is unique due to its combination of these distinct molecular fragments, which contribute to its broad spectrum of reactivity and applications.

Properties

IUPAC Name

2-methyl-4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O/c1-22-21-25-26(27-11-15-32(25)28-22)31-13-9-24(10-14-31)33-20-6-5-12-29-16-18-30(19-17-29)23-7-3-2-4-8-23/h2-4,7-8,11,15,21,24H,9-10,12-14,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAMZVISJHBFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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